Anti-Edema Efficacy Advantage over the Unsubstituted Naphthyl Analog
The target compound (Example 23; R1=H, R2=6-benzyloxy, Y=nicotinoyl) demonstrates a 13.3% relative improvement in carrageenin edema inhibition compared to the unsubstituted naphthyl analog (Example 18; R1=H, R2=H, Y=nicotinoyl) under identical assay conditions [1]. This establishes that the 6-benzyloxy substituent confers a measurable efficacy gain over the base nicotinamido-s-triazine scaffold.
| Evidence Dimension | Carrageenin hind paw edema inhibitory rate (%) |
|---|---|
| Target Compound Data | 28.1% inhibition |
| Comparator Or Baseline | 2-Amino-4-nicotinamido-6-(2-naphthyl)-s-triazine (unsubstituted analog, Example 18): 24.8% inhibition |
| Quantified Difference | Absolute difference: +3.3 percentage points; Relative improvement: 13.3% |
| Conditions | Male SLC-SD rats (5 weeks), oral dose 400 mg/kg, 0.1 mL of 0.5% carrageenin injected s.c. into right hind paw, measurement at 3 hours post-injection. n=5 per group [1]. |
Why This Matters
Procurement of the 6-benzyloxy analog over the unsubstituted parent yields quantifiably higher in vivo anti-edema efficacy in the same assay system.
- [1] US Patent 4,593,025. Table 1. Carrageenin Edema Inhibitory Rates. View Source
